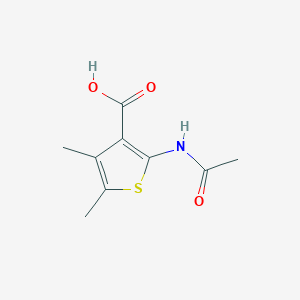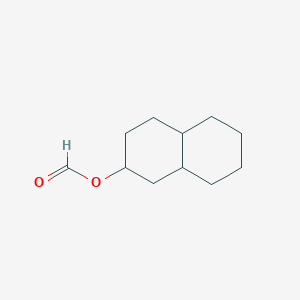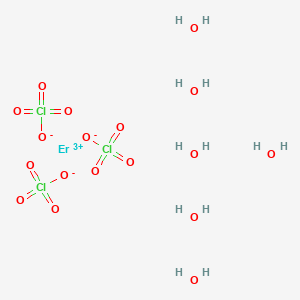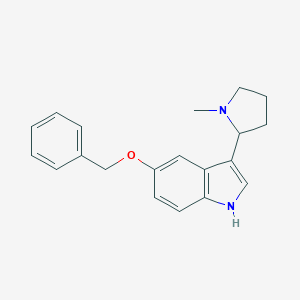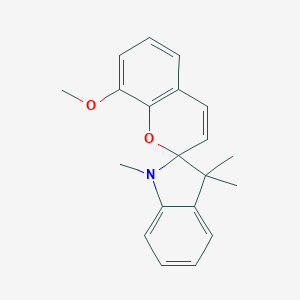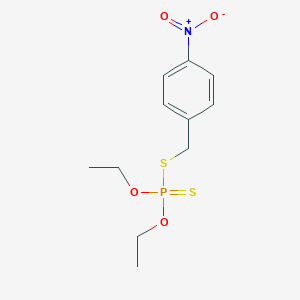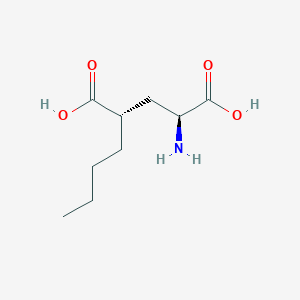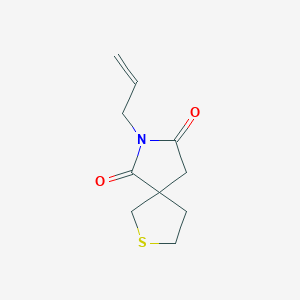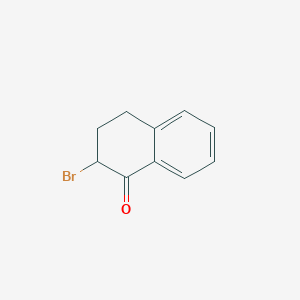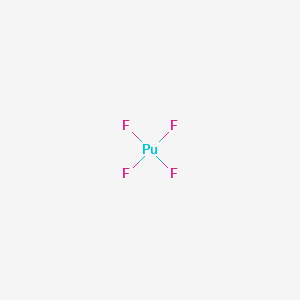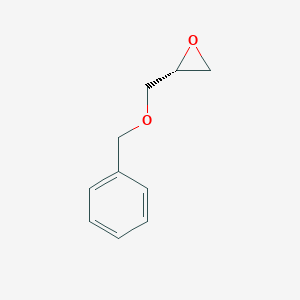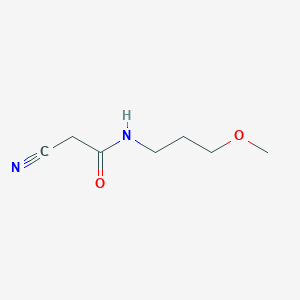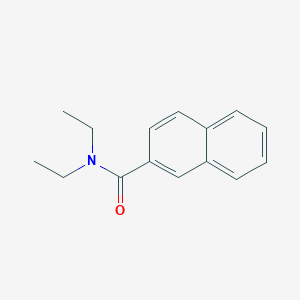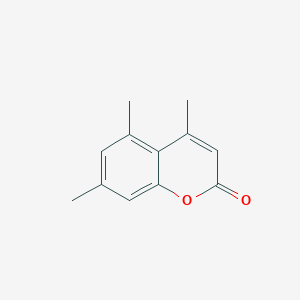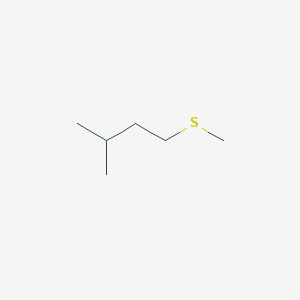
5-Methyl-2-thiahexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-thiahexane is an organic compound that belongs to the family of thiaalkanes. It is a colorless liquid with a strong odor that is commonly used in organic synthesis. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-thiahexane is not fully understood. However, it is believed that this compound acts as a nucleophile in organic reactions. It can also act as a ligand in coordination chemistry.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 5-Methyl-2-thiahexane. However, it has been shown to have low toxicity and is not considered to be harmful to human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Methyl-2-thiahexane is its unique properties that make it a useful reagent and solvent in organic synthesis. However, one of the limitations is that it is not readily available commercially and must be synthesized in a laboratory setting.
Orientations Futures
There are several future directions for research on 5-Methyl-2-thiahexane. One area of interest is the development of new synthetic methods for this compound. Another area of interest is the study of its potential applications in the production of new materials and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
In conclusion, 5-Methyl-2-thiahexane is a unique organic compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has low toxicity. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 5-Methyl-2-thiahexane involves the reaction between 1,5-hexadiene and sulfur in the presence of a catalyst. This reaction leads to the formation of 5-Methyl-2-thiahexane as the major product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
5-Methyl-2-thiahexane has been extensively studied for its potential applications in various fields. In organic synthesis, it is used as a reagent and solvent due to its unique properties. It has also been studied for its potential use in the production of pharmaceuticals, agrochemicals, and polymers.
Propriétés
Numéro CAS |
13286-90-3 |
|---|---|
Nom du produit |
5-Methyl-2-thiahexane |
Formule moléculaire |
C6H14S |
Poids moléculaire |
118.24 g/mol |
Nom IUPAC |
3-methyl-1-methylsulfanylbutane |
InChI |
InChI=1S/C6H14S/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3 |
Clé InChI |
ABIKQXWLJOURPN-UHFFFAOYSA-N |
SMILES |
CC(C)CCSC |
SMILES canonique |
CC(C)CCSC |
Autres numéros CAS |
13286-90-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



